molecular formula C16H22F3N3O4 B2692033 acetic acid, tert-butyl N-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate CAS No. 2138514-29-9

acetic acid, tert-butyl N-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate

Cat. No. B2692033
CAS RN: 2138514-29-9
M. Wt: 377.364
InChI Key: SDBUDIVPDGFORC-UHFFFAOYSA-N
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Description

“Acetic acid, tert-butyl N-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate” is a chemical compound with the IUPAC name tert-butyl (2,2-diamino-1-(4-(trifluoromethyl)phenyl)vinyl)carbamate acetate . It has a molecular weight of 377.36 . The compound is stored at room temperature and is in powder form .


Synthesis Analysis

The synthesis of carbamates, such as the compound , can be achieved through various methods. One common method involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18F3N3O2.C2H4O2/c1-13(2,3)22-12(21)20-10(11(18)19)8-4-6-9(7-5-8)14(15,16)17;1-2(3)4/h4-7H,18-19H2,1-3H3,(H,20,21);1H3,(H,3,4) . This code provides a standardized way to represent the compound’s molecular structure.


Chemical Reactions Analysis

The compound, being a carbamate, can undergo various reactions. For instance, carbamates can be synthesized by amination (carboxylation) or rearrangement . They can also undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 377.36 .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

acetic acid;tert-butyl N-[2-amino-2-imino-1-[4-(trifluoromethyl)phenyl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2.C2H4O2/c1-13(2,3)22-12(21)20-10(11(18)19)8-4-6-9(7-5-8)14(15,16)17;1-2(3)4/h4-7,10H,1-3H3,(H3,18,19)(H,20,21);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBUDIVPDGFORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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